Mercuric bromide

Beschreibung

Eigenschaften

IUPAC Name |

mercury(2+);dibromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Hg/h2*1H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYIMTKLQULBOO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Br-].[Br-].[Hg+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2Hg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-47-1 | |

| Record name | Mercury dibromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MERCURIC BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P986675T8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Mercuric Bromide (HgBr₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for mercuric bromide (HgBr₂), a key laboratory reagent. It details various synthetic routes, presents comparative data, and offers detailed experimental protocols. The information is intended for use by trained professionals in a controlled laboratory setting.

Disclaimer: Mercury compounds, including this compound, are highly toxic and pose significant environmental and health risks.[1] All handling and synthesis of these materials must be conducted by qualified personnel using appropriate personal protective equipment (PPE), including gloves and gas masks, and within a well-ventilated fume hood.[2] Adherence to all applicable safety regulations for the handling and disposal of heavy metal waste is mandatory.

Core Synthesis Methodologies

This compound can be synthesized through several chemical pathways. The choice of method often depends on the desired purity, scale, and available starting materials. The most common methods include direct combination of the elements, reaction of mercuric oxide with hydrobromic acid, and precipitation from a mercuric salt solution.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the primary synthesis methods for this compound.

| Synthesis Method | Reactants | Stoichiometric Ratio (Reactant 1:Reactant 2) | Reaction Conditions | Reported Yield | Purity |

| Direct Combination | Metallic Mercury (Hg), Liquid Bromine (Br₂) | 1 : 1 (molar) | Exothermic; often performed neat or in a solvent like water. Can be heated to drive to completion.[3][4] | High (quantitative) | Can be high, but may contain mercurous bromide (Hg₂Br₂) if mercury is in excess.[2][5] |

| Acid-Base Reaction | Mercury(II) Oxide (HgO), Hydrobromic Acid (HBr) | 1 : 2 (molar) | Dissolution of HgO in aqueous HBr.[6][7] | High | Generally high, dependent on the purity of starting materials. |

| Precipitation | Mercuric Nitrate (Hg(NO₃)₂), Sodium Bromide (NaBr) or Potassium Bromide (KBr) | 1 : 2 (molar) | Aqueous solutions of reactants are mixed, leading to the precipitation of HgBr₂.[6] | High | Good, purification by recrystallization may be necessary. |

Experimental Protocols

Method 1: Direct Combination of Elements

This method involves the direct reaction of metallic mercury with liquid bromine.[1][8] It is a vigorous, exothermic reaction that should be performed with caution.

Reaction: Hg + Br₂ → HgBr₂[9]

Protocol:

-

In a heavy-walled glass reaction vessel (e.g., a thick-walled flask or a sealed ampule) located within a fume hood, place a pre-weighed amount of metallic mercury.[2]

-

Slowly and carefully add a stoichiometric amount of liquid bromine to the reaction vessel.[2] An excess of bromine can be used to ensure all the mercury reacts to form the mercuric (Hg²⁺) state, avoiding the formation of mercurous bromide.[2]

-

The reaction will proceed spontaneously and exothermically, often causing the bromine to boil.[2] Allow the reaction to proceed until all the metallic mercury has been consumed. This may take several minutes to hours depending on the scale.[2]

-

Once the reaction is complete, a white solid of this compound will have formed.[2]

-

If an excess of bromine was used, it can be removed by gentle heating in a beaker of hot water, allowing the volatile bromine to evaporate within the fume hood.[2]

-

The resulting white solid is this compound. For higher purity, it can be recrystallized from hot water or ethanol.[5]

Method 2: Reaction of Mercury(II) Oxide with Hydrobromic Acid

This method provides a less hazardous alternative to using elemental bromine.

Reaction: HgO + 2HBr → HgBr₂ + H₂O

Protocol:

-

To a stirred beaker containing a measured volume of concentrated hydrobromic acid, slowly add a stoichiometric amount of mercury(II) oxide powder.[6][7]

-

The mercury(II) oxide will dissolve in the acid. The reaction may be gently heated to facilitate dissolution.

-

Once all the mercury(II) oxide has dissolved, the solution contains aqueous this compound.

-

The water can be removed by evaporation to yield solid this compound.

-

The product can be purified by recrystallization.

Method 3: Precipitation from a Mercuric Salt Solution

This method involves a double displacement reaction in an aqueous solution.

Reaction: Hg(NO₃)₂ (aq) + 2NaBr (aq) → HgBr₂ (s) + 2NaNO₃ (aq)

Protocol:

-

Prepare a solution of a soluble mercuric salt, such as mercuric nitrate, by dissolving it in water.

-

Prepare a separate aqueous solution containing a stoichiometric amount of a bromide salt, such as sodium bromide or potassium bromide.[6]

-

Slowly add the bromide salt solution to the stirred mercuric salt solution.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for a period to ensure complete precipitation.

-

Collect the solid product by filtration using a Buchner funnel.

-

Wash the collected solid with cold deionized water to remove any soluble impurities.

-

Dry the purified this compound in a desiccator or a low-temperature oven.

Visualizations of Synthesis Pathways

The following diagrams illustrate the logical flow of the key synthesis methods described above.

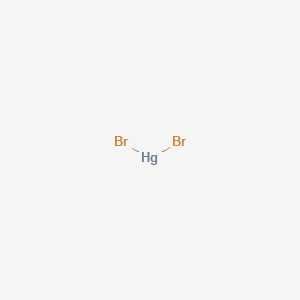

Caption: Direct combination of elemental mercury and bromine.

References

- 1. Mercury(II) bromide - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mercury dibromide | HgBr2 | CID 24612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mercury(II) bromide Facts for Kids [kids.kiddle.co]

- 8. macsenlab.com [macsenlab.com]

- 9. wyzant.com [wyzant.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Mercuric Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of mercuric bromide (HgBr₂). The information is curated for professionals in research and development, offering detailed data, reaction methodologies, and safety information to support laboratory and developmental applications.

Physical Properties

This compound is a white, crystalline solid that is sensitive to light.[1][2][3] It is a dense compound with a high melting and boiling point, reflecting its inorganic salt nature. Quantitative physical data are summarized in Table 1 for ease of reference.

| Property | Value | Citations |

| Molecular Formula | HgBr₂ | [1][3][4][5] |

| Molar Mass | 360.40 g/mol | [1][5][6] |

| Appearance | White rhombic crystals or crystalline powder | [1][3][4][5][7] |

| Density | 6.03 - 6.1 g/cm³ | [1][4][8][9] |

| Melting Point | 236 - 237 °C (457 - 459 °F; 509 - 510 K) | [1][4][5][7][8][9][10] |

| Boiling Point | 322 °C (612 °F; 595 K) | [1][4][7][8][10] |

| Vapor Pressure | 1 mm Hg at 136.5 °C (solid) | [1] |

| Crystal Structure | Rhombic | [1][4] |

Solubility

The solubility of this compound varies significantly with the solvent and temperature, a critical consideration for its use in solution-based reactions and analytical methods. Detailed solubility data are presented in Table 2.

| Solvent | Solubility | Temperature | Citations |

| Cold Water | 0.5 g/100 mL | 25 °C | [9][11] |

| Soluble in ~200 parts | Cold | [1] | |

| Boiling Water | Soluble in 25 parts | Boiling | [1] |

| Ethanol | 30 g/100 mL | 25 °C | [4] |

| Freely soluble | Hot | [1] | |

| Methanol | Freely soluble | - | [1] |

| Chloroform | Slightly soluble | - | [1] |

| Hydrochloric Acid | Freely soluble | - | [1] |

| Hydrogen Bromide | Freely soluble | - | [1] |

| Alkali Bromide Solutions | Freely soluble | - | [1] |

Chemical Properties and Reactivity

This compound is a versatile reagent in various chemical transformations, acting as a catalyst and a source of mercury(II) ions.[1][5] It is stable under normal conditions but is sensitive to light and should be stored accordingly.[7][10]

Key Chemical Reactions

| Reaction Type | Description | Citations |

| Koenigs-Knorr Reaction | Used as a reagent to facilitate the formation of glycosidic bonds in carbohydrate synthesis. | [3][4] |

| Arsenic Detection | Reacts with arsine gas (AsH₃) to produce a color change, indicating the presence of arsenic. The white this compound turns yellow, brown, or black. | [4] |

| Reaction with Indium | Reacts violently with elemental indium at high temperatures. | [4] |

| Reaction with Potassium | Can form shock-sensitive explosive mixtures when exposed to potassium. | [4] |

Experimental Protocols

General Protocol for Arsenic Detection:

The detection of arsenic using this compound is a qualitative analysis method.[4] The fundamental steps are outlined below. It is imperative to conduct this test in a well-ventilated fume hood due to the high toxicity of the reactants and products.

-

Sample Preparation : The sample suspected of containing arsenic is treated with a reducing agent, typically zinc and an acid (e.g., sulfuric acid), to convert the arsenic into gaseous arsine (AsH₃).

-

Reaction with this compound : The generated arsine gas is then passed over a paper strip impregnated with this compound.

-

Observation : A color change of the this compound paper from white to yellow, brown, or black indicates a positive result for arsenic.[4] The intensity of the color can provide a semi-quantitative estimation of the arsenic concentration.

The underlying chemical reaction is: AsH₃ + 3HgBr₂ → As(HgBr)₃ + 3HBr[4]

Safety and Toxicology

This compound is classified as highly toxic and poses a significant health risk.[1][4][11][12][13][14] It can be fatal if swallowed, inhaled, or absorbed through the skin.[1][12][13][14] It is a strong irritant to the skin, eyes, and respiratory tract.[1][12][15]

Prolonged or repeated exposure may cause damage to the kidneys and central nervous system.[11][12][13] Due to its toxicity, handling of this compound requires stringent safety measures, including the use of personal protective equipment such as gloves, safety goggles, and respiratory protection, and must be carried out in a well-ventilated area.[12][14][16]

Toxicity Data:

| Metric | Value | Species | Citation |

| Oral LD50 | 40 mg/kg | Rat | [11] |

Applications

The primary applications of this compound are in specialized areas of chemistry and analysis.

-

Laboratory Reagent : It is widely used as a laboratory reagent for various chemical syntheses and analytical procedures.[1][3][4]

-

Organic Synthesis : A key application is its use as a catalyst or reagent in organic reactions, most notably the Koenigs-Knorr reaction for glycoside synthesis.[1][3][4]

-

Analytical Chemistry : It serves as a reagent for the detection of arsenic.[4]

-

Intermediate : It is used as an intermediate in the production of other bromine-containing organomercury compounds.[1][13]

References

- 1. Mercury dibromide | HgBr2 | CID 24612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. MERCURY BROMIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. macsenlab.com [macsenlab.com]

- 4. Mercury(II) bromide - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound [MI] | Br2Hg | CID 9968843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. MERCURY BROMIDE HgBr (360.4002g/mol) FOR LABS [hg-mercury.org]

- 8. mercury(II) bromide [stenutz.eu]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 10. 7789-47-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. technopharmchem.com [technopharmchem.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. ess.honeywell.com [ess.honeywell.com]

- 14. lobachemie.com [lobachemie.com]

- 15. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Mercuric Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and known polymorphism of mercuric bromide (HgBr₂). The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the solid-state properties of this compound. This document summarizes key crystallographic data, details experimental protocols for polymorph synthesis, and visualizes the relationships between the different crystalline forms.

Introduction to the Polymorphism of this compound

This compound (HgBr₂) is known to exist in at least two distinct polymorphic forms, both belonging to the orthorhombic crystal system. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in materials science and pharmaceutical development, as different polymorphs can exhibit varying physical and chemical properties, including solubility, stability, and bioavailability. The two confirmed polymorphs of this compound are characterized by different space groups: Cmc2₁ and P2₁2₁2₁. The Cmc2₁ form is the more commonly encountered polymorph and is considered the low-temperature phase.[1] The P2₁2₁2₁ polymorph is a more recently discovered phase, synthesized through a specific "halogen-ion-induced effect".[2][3]

Crystallographic Data of this compound Polymorphs

The crystallographic parameters of the two known orthorhombic polymorphs of this compound are summarized in Table 1 for easy comparison. These data have been compiled from crystallographic databases and peer-reviewed scientific literature.

| Parameter | Polymorph I | Polymorph II |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Cmc2₁ | P2₁2₁2₁ |

| Lattice Constants | ||

| a (Å) | 4.6215(6) | Data not available in abstract |

| b (Å) | 6.7794(7) | Data not available in abstract |

| c (Å) | 12.4277(19) | Data not available in abstract |

| Angles (°) | ||

| α | 90 | 90 |

| β | 90 | 90 |

| γ | 90 | 90 |

| Unit Cell Volume (ų) | 389.3 | Data not available in abstract |

| Z | 4 | Data not available in abstract |

| Calculated Density (g/cm³) | 5.20 | Data not available in abstract |

| Reference | Materials Project[4] | Yang et al. (2021)[2][3] |

Note: Detailed lattice parameters for the P2₁2₁2₁ polymorph require access to the full-text of the cited publication.

Experimental Protocols for Polymorph Synthesis

The synthesis of a specific polymorph of this compound is dependent on the chosen experimental conditions. The following sections detail the methodologies for obtaining single crystals of both the Cmc2₁ and P2₁2₁2₁ polymorphs.

Synthesis of Orthorhombic Cmc2₁ Polymorph (Slow Evaporation)

High-quality single crystals of the common orthorhombic (Cmc2₁) polymorph of this compound can be grown using a slow solvent evaporation technique.

Materials:

-

This compound (HgBr₂) powder

-

Ethanol (absolute)

Procedure:

-

Prepare a saturated solution of this compound in hot ethanol.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the clear filtrate to cool to room temperature.

-

Cover the container in a manner that allows for very slow evaporation of the ethanol.

-

Colorless, block-like single crystals will form over a period of several days to weeks.

Synthesis of Orthorhombic P2₁2₁2₁ Polymorph (Halogen-Ion-Induced Effect)

The P2₁2₁2₁ polymorph of this compound is synthesized through a solution-based reaction where the presence of other halogen ions induces the formation of this specific crystal structure.[2][3]

Materials:

-

Mercuric chloride (HgCl₂)

-

Lithium bromide (LiBr), Potassium bromide (KBr), or Lead bromide (PbBr₂)

Procedure:

-

Prepare a solution of mercuric chloride (HgCl₂).

-

Prepare a separate solution of a bromide salt (e.g., LiBr, KBr, or PbBr₂).

-

Mix the two solutions. The bromide ions from the salt will react with the mercuric ions.

-

The presence of chloride ions in the reaction mixture is believed to create an electric field that directs the arrangement of the newly formed HgBr₂ molecules into the P2₁2₁2₁ crystal structure.

-

Crystals of the P2₁2₁2₁ polymorph can be obtained from the resulting solution, likely through slow evaporation or cooling.

Visualization of Polymorphic Relationship and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the relationship between the two known polymorphs of this compound and the experimental workflows for their synthesis.

Caption: Relationship between the two known polymorphs of this compound.

Caption: Experimental workflows for the synthesis of this compound polymorphs.

References

The Solubility of Mercuric Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of mercuric bromide (HgBr₂) in water and various organic solvents. Understanding the solubility characteristics of this inorganic compound is paramount for its application in chemical synthesis, materials science, and as a laboratory reagent. This document compiles quantitative solubility data, details established experimental protocols for solubility determination, and presents logical workflows and influencing factors through diagrammatic representations.

Quantitative Solubility Data

The solubility of this compound exhibits significant variation with temperature and the nature of the solvent. The following tables summarize the available quantitative data to facilitate comparison.

Solubility in Water

The solubility of this compound in water increases with temperature, a common characteristic for many inorganic salts.

| Temperature (°C) | Solubility ( g/100 g of solution) | Solubility ( g/100 g of water) |

| 0 | 0.3[1] | - |

| 25 | 0.611 (± 0.002)[1] | 0.62 |

| 100 | 4.7[1] | 4.0[2] |

Note: Some sources report solubility in g/100mL, which can be approximated to g/100g for dilute aqueous solutions. One source reported a significantly higher solubility of approximately 22g/100mL at 25°C, which appears to be an outlier[3]. Another reported 0.5 g/100ml at 25°C[4].

Solubility in Organic Solvents

Quantitative data for the solubility of this compound in organic solvents is less prevalent in the literature. The available information is largely qualitative.

| Solvent | Solubility | Reference |

| Methanol | Freely soluble / Highly soluble | [2][5] |

| Hot Alcohol (Ethanol) | Freely soluble / Moderately soluble | [1][2][5][6] |

| Chloroform | Slightly soluble | [1][2] |

This compound is also noted to be soluble in solutions containing hydrogen bromide or alkali bromides, which is attributed to the formation of complex ions.[1][2][6]

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt like this compound requires precise and controlled experimental procedures. The following outlines a general and widely accepted methodology.

Method: Isothermal Saturation

This method involves preparing a saturated solution of this compound at a constant temperature and then determining the concentration of the dissolved solid.

Materials and Equipment:

-

This compound (HgBr₂)

-

Solvent (e.g., deionized water, organic solvent)

-

Constant temperature bath (e.g., water bath, oil bath)

-

Stirring mechanism (e.g., magnetic stirrer and stir bar)

-

Filtration apparatus (e.g., syringe filters, vacuum filtration)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., ICP-MS for mercury analysis, titration)

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume or mass of the solvent in a sealed vessel.

-

Equilibration: The vessel is placed in a constant temperature bath and stirred vigorously for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: After equilibration, the stirring is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant liquid is carefully withdrawn using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid precipitation or further dissolution. The sample is immediately filtered to remove any suspended solid particles.

-

Concentration Analysis: A precisely measured volume or mass of the clear, saturated filtrate is taken and diluted as necessary. The concentration of this compound in the sample is then determined using a suitable analytical technique. For this compound, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying the mercury content.

-

Data Calculation: The solubility is calculated and expressed in appropriate units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solution.

-

Temperature Variation: The entire procedure is repeated at different temperatures to construct a solubility curve.[7][8]

Visualizing Methodologies and Concepts

To further elucidate the processes and factors involved in the study of this compound solubility, the following diagrams are provided.

References

- 1. 7789-47-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Mercury dibromide | HgBr2 | CID 24612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. macsenlab.com [macsenlab.com]

- 4. lobachemie.com [lobachemie.com]

- 5. msaweb.org [msaweb.org]

- 6. This compound CAS#: 7789-47-1 [m.chemicalbook.com]

- 7. fountainheadpress.com [fountainheadpress.com]

- 8. webs.anokaramsey.edu [webs.anokaramsey.edu]

CAS number and molecular weight of mercuric bromide

An In-depth Technical Guide to Mercuric Bromide (HgBr₂) for Researchers and Drug Development Professionals

This guide provides essential technical information, experimental protocols, and toxicological insights for this compound, tailored for its application in research and development.

Core Properties of this compound

This compound, also known as mercury(II) bromide, is an inorganic compound with the chemical formula HgBr₂. It presents as a white crystalline solid and is highly toxic.[1] It serves as a valuable laboratory reagent, particularly in organic synthesis.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 7789-47-1 | [2][3][4][5][6] |

| Molecular Formula | HgBr₂ | [2][3][4][6] |

| Molecular Weight | 360.40 g/mol | [2][3][5][6] |

| Appearance | White or faint yellow crystalline solid | [1][3] |

| Melting Point | 237 °C | [1][3] |

| Boiling Point | 322 °C | [1][4] |

| Density | 6.03 g/cm³ | [1] |

| Solubility in Water | 0.6 g/100 mL (at 25°C) | [1] |

Experimental Protocol: Application in Glycosylation Reactions

This compound is a key reagent in synthetic organic chemistry, notably as a promoter or catalyst in the Koenigs-Knorr reaction for the formation of glycosidic bonds.[1][2][3][7] This reaction is fundamental in the synthesis of oligosaccharides and other complex carbohydrates.

Detailed Methodology: Synthesis of Alkyl β-d-Glucopyranosides via the Koenigs-Knorr Reaction

The following protocol is adapted from a well-established procedure for the synthesis of alkyl β-d-glycosides, which utilizes mercuric oxide with a catalytic amount of this compound.[2]

Objective: To synthesize an alkyl β-d-glucopyranoside from tetra-O-acetyl-α-d-glucopyranosyl bromide and an alcohol.

Materials:

-

Tetra-O-acetyl-α-d-glucopyranosyl bromide

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Yellow mercury(II) oxide (HgO)

-

Mercury(II) bromide (HgBr₂)

-

Drierite (anhydrous calcium sulfate)

-

Purified chloroform (B151607)

Procedure:

-

In a stoppered flask, prepare a mixture of 10 g of Drierite, 6.5 g of yellow mercury(II) oxide, and 0.5 g of mercury(II) bromide.

-

Add 100 mL of purified chloroform and 100 mL of the desired anhydrous alcohol to the flask.

-

Stir the suspension for 30 minutes at room temperature.

-

Add 15.0 g of tetra-O-acetyl-α-d-glucopyranosyl bromide to the stirred mixture.

-

Continue stirring the reaction mixture for approximately 7 hours, or until all the glycosyl bromide has reacted. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the mixture to remove the insoluble mercury salts and Drierite.

-

Concentrate the filtrate under reduced pressure to obtain a syrup.

-

Extract the resulting syrup with dry chloroform to isolate the product. Further purification can be achieved through column chromatography.

The logical workflow for this experimental setup is illustrated below.

Toxicology and Signaling Pathways

For drug development professionals, understanding the toxicological profile of mercuric compounds is critical. The toxicity of this compound, like other inorganic mercury salts, is primarily mediated by the high affinity of the mercuric ion (Hg²⁺) for sulfhydryl (-SH) groups.[8][9][10]

Mechanism of Toxicity: Interaction with Sulfhydryl Groups

Mercuric ions are soft Lewis acids and readily form strong covalent bonds with soft bases, most notably the sulfur atom in the sulfhydryl groups of cysteine residues within proteins.[9][10] This interaction can lead to:

-

Enzyme Inhibition: Many enzymes rely on free sulfhydryl groups for their catalytic activity. The binding of mercury can inactivate these enzymes, disrupting critical metabolic pathways.[8]

-

Disruption of Protein Structure: The binding of mercury can alter the tertiary and quaternary structures of proteins, leading to loss of function.

-

Oxidative Stress: Mercury can inhibit antioxidant enzymes such as thioredoxin reductase and deplete cellular levels of glutathione (B108866) (GSH), a key intracellular antioxidant.[8][10] This compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[11]

-

Apoptosis: The culmination of enzyme inhibition, protein dysfunction, and severe oxidative stress can trigger programmed cell death, or apoptosis.[8][10]

This general mechanism of mercuric ion toxicity is depicted in the following signaling pathway diagram.

References

- 1. Mercury(II) bromide - Wikipedia [en.wikipedia.org]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 4. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 9. Interaction of mercury species with proteins: towards possible mechanism of mercurial toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mercury toxicity and neurodegenerative effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Health and Safety Hazards of Mercuric Bromide Exposure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercuric bromide (HgBr₂), a highly toxic inorganic mercury compound, presents significant health and safety hazards upon exposure. This technical guide provides a comprehensive overview of its physicochemical properties, toxicokinetics, and toxicodynamics. It details the acute and chronic health effects, including neurotoxicity, nephrotoxicity, and potential reproductive and developmental impacts. This document summarizes key quantitative toxicological data, outlines established experimental protocols for toxicity assessment, and visualizes the molecular signaling pathways—Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB)—implicated in its mechanism of action. This guide is intended to serve as a critical resource for laboratory personnel, researchers, and professionals in the drug development industry to ensure safe handling and to inform risk assessment and mitigation strategies.

Physicochemical Properties and Identification

This compound is a white crystalline solid that is sensitive to light.[1] It is slightly soluble in water and denser than water.[1][2]

| Property | Value | Reference(s) |

| Chemical Formula | HgBr₂ | [3] |

| Molecular Weight | 360.44 g/mol | [3] |

| CAS Number | 7789-47-1 | [3] |

| Appearance | Fine, white crystals or crystalline powder | [1][3] |

| Odor | Odorless | [3] |

| Melting Point | 237 °C (459 °F) | [3] |

| Boiling Point | 322 °C (612 °F) | [3] |

| Density | 6.05 g/cm³ | [3] |

| Vapor Pressure | 1 mmHg @ 136.5 °C | [3] |

| Solubility in Water | 0.5 g/100 mL @ 25 °C | [3] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound can be absorbed into the body through inhalation of its aerosol, via dermal contact, and through ingestion.[4] Upon absorption, inorganic mercury compounds are distributed throughout the body, with the kidneys being the primary organ of accumulation.[5] All forms of mercury can cross the placenta to the fetus.[3] The primary route of excretion for inorganic mercury is through the urine.

Toxicodynamics and Mechanism of Toxicity

The primary mechanism of this compound toxicity involves the high-affinity binding of the mercuric ion (Hg²⁺) to sulfhydryl (-SH) groups of proteins.[6] This interaction can lead to enzyme inhibition and structural damage to proteins, disrupting cellular processes. Key mechanisms of this compound-induced toxicity include:

-

Oxidative Stress: Mercury exposure can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to lipids, proteins, and DNA.[7]

-

Mitochondrial Dysfunction: Mercuric ions can accumulate in mitochondria, leading to swelling, a decrease in mitochondrial membrane potential, and the release of cytochrome c, ultimately impairing cellular respiration and ATP production.[3][4]

-

Disruption of Signaling Pathways: this compound has been shown to interfere with critical cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Interference with MAPK Signaling Pathway

Mercury exposure can lead to the activation of the MAPK signaling pathway, which is involved in cellular stress responses, proliferation, and apoptosis. Specifically, mercuric chloride has been shown to induce the activation of ERK1/2 and p38 MAPK.[8] This activation can contribute to inflammatory responses and cellular damage.

Inhibition of NF-κB Signaling Pathway

The NF-κB signaling pathway is crucial for cell survival and inflammatory responses. Mercuric ions can inhibit this pathway by targeting the IκB kinase (IKK) complex. By binding to critical thiol groups in the IKK complex, mercury can prevent the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-survival and inflammatory genes.

Health Effects of Exposure

Exposure to this compound can result in a range of adverse health effects, from acute to chronic, affecting multiple organ systems.

Acute Effects

-

Inhalation: Causes severe irritation to the respiratory tract, with symptoms including sore throat, coughing, chest pain, and shortness of breath.[3] Pneumonitis may develop.[3]

-

Ingestion: Highly toxic and may be fatal.[3][9] Can cause burning of the mouth and pharynx, abdominal pain, vomiting, and corrosive ulceration leading to bloody diarrhea.[3]

-

Dermal Contact: Causes skin irritation and burns.[3] Can be absorbed through the skin, leading to systemic toxicity similar to ingestion.[3]

-

Eye Contact: Causes severe irritation and burns, potentially leading to permanent eye damage.[3]

Chronic Effects

Chronic exposure to this compound can lead to an accumulation of mercury in the body, resulting in severe and long-lasting health problems.[3] The central nervous system and kidneys are the primary targets of chronic mercury poisoning.[5]

-

Neurotoxicity: Symptoms include muscle tremors, personality and behavioral changes, memory loss, and a metallic taste in the mouth.[3]

-

Nephrotoxicity: Can cause significant damage to the kidneys.[5]

-

Other Effects: Digestive disorders, skin rashes, and loosening of the teeth are also associated with chronic exposure.[3]

Quantitative Toxicological Data

| Parameter | Species | Route | Value | Reference(s) |

| LD₅₀ (Oral) | Rat | Oral | 40 mg/kg | [3][9] |

| LD₅₀ (Oral) | Mouse | Oral | 35 mg/kg | [9] |

| LD₅₀ (Dermal) | Rat | Dermal | 100 mg/kg | [9] |

| OSHA PEL (Ceiling) | Human | Inhalation | 0.1 mg/m³ (as Hg) | [4][9] |

| ACGIH TLV (TWA) | Human | Inhalation | 0.025 mg/m³ (as Hg) | [4] |

| NIOSH REL (TWA) | Human | Inhalation | 0.05 mg/m³ (as Hg) | [9] |

| NIOSH IDLH | Human | Inhalation | 10 mg/m³ (as Hg) | [4] |

Reproductive and Developmental Toxicity: While specific quantitative data for this compound are limited, inorganic mercury compounds are known developmental and reproductive toxicants.[10][11] Animal studies have reported effects such as alterations in testicular tissue, increased fetal resorption rates, and developmental abnormalities.[2] A No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity in hamsters exposed to mercuric chloride on a single day of gestation was 2 mg Hg/kg.[6]

Experimental Protocols for Toxicity Assessment

The following are summaries of established OECD guidelines for assessing the toxicity of chemical substances like this compound.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is designed to estimate the LD₅₀ with a reduced number of animals.

-

Principle: A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose; if it dies, the next receives a lower dose. The dose progression factor is typically 3.2.

-

Procedure:

-

Limit Test: If the substance is expected to have low toxicity, a limit test is performed at 2000 or 5000 mg/kg. If the animal survives, the substance is classified as having low acute toxicity.

-

Main Test: If toxicity is expected or observed in the limit test, the main test is conducted. The first animal is dosed at the best estimate of the LD₅₀. Subsequent animals are dosed at intervals of at least 48 hours, with the dose adjusted based on the previous outcome.

-

Observations: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.

-

Neurotoxicity Study in Rodents (OECD 424)

This guideline is for assessing the potential neurotoxic effects of a chemical.

-

Principle: The test substance is administered to several groups of rodents at different dose levels for a specified duration (e.g., 28 or 90 days). Animals are observed for behavioral and neurological abnormalities.

-

Procedure:

-

Dosing: At least three dose groups and a control group are used, with at least 10 males and 10 females per group. Administration is typically oral.

-

Observations: Detailed clinical observations are made daily. A functional observational battery (FOB) is performed at specified intervals to assess sensory and motor function, autonomic function, and behavioral changes. Motor activity is also measured.

-

Neuropathology: At the end of the study, a subset of animals from each group undergoes detailed histopathological examination of the central and peripheral nervous systems.

-

Data Analysis: The data are analyzed to determine a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL) for neurotoxicity.

-

Safety Precautions and Handling

Given its high toxicity, strict safety protocols must be followed when handling this compound.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid creating dust.[9] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible substances such as strong oxidizing agents, sodium, and potassium.[9]

Conclusion

This compound is a potent toxicant that poses significant health risks to researchers, scientists, and drug development professionals. A thorough understanding of its hazardous properties, routes of exposure, and mechanisms of toxicity is paramount for ensuring a safe working environment. The implementation of stringent safety protocols, including appropriate engineering controls and the use of personal protective equipment, is essential to mitigate the risks associated with its handling. This technical guide provides a foundational understanding of these hazards and serves as a reference for the safe and responsible use of this compound in a laboratory setting.

References

- 1. style | Graphviz [graphviz.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Mercuric chloride induces apoptosis in human T lymphocytes: evidence of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro modulation of mercury-induced rat liver mitochondria dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Node Shapes | Graphviz [graphviz.org]

- 6. epa.gov [epa.gov]

- 7. Mercuric chloride-induced reactive oxygen species and its effect on antioxidant enzymes in different regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting the MAPK Pathway in RAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

The Silent Scourge: A Toxicological Deep-Dive into Inorganic Mercury Compounds

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the toxicological profile of inorganic mercury compounds. It is intended to serve as a critical resource for the scientific community, offering in-depth data, detailed experimental methodologies, and a thorough examination of the mechanisms of toxicity. This document synthesizes current knowledge to facilitate a deeper understanding of the risks associated with inorganic mercury and to support the development of novel therapeutic and diagnostic strategies.

Executive Summary

Inorganic mercury, existing primarily as mercurous (Hg₂²⁺) and mercuric (Hg²⁺) salts, poses a significant threat to human health. While less bioaccumulative in the food chain than its organic counterpart, methylmercury, inorganic mercury's direct cytotoxicity and complex toxicokinetics warrant rigorous investigation. This guide delineates the absorption, distribution, metabolism, and excretion (ADME) of these compounds, their primary target organs—the kidneys and central nervous system—and the molecular mechanisms underpinning their toxicity. These mechanisms include potent enzyme inhibition through high-affinity binding to sulfhydryl groups, induction of oxidative stress, mitochondrial dysfunction, and disruption of cellular signaling pathways.

Toxicokinetics

The bioavailability and toxic potential of inorganic mercury compounds are heavily influenced by their solubility and chemical form. Mercuric compounds, being more soluble, generally exhibit greater toxicity than the less soluble mercurous compounds.[1][2]

Absorption:

-

Oral: The gastrointestinal absorption of inorganic mercury compounds is relatively low, estimated to be between 7% and 15%.[2][3] However, their corrosive nature can enhance gastrointestinal permeability and absorption.[1][4]

-

Dermal: Dermal absorption is possible and has been documented in cases of prolonged contact with mercury-containing ointments.[3]

-

Inhalation: Inhalation of inorganic mercury aerosols is a less common but potential route of exposure in occupational settings.[5]

Distribution: Once absorbed, inorganic mercury is distributed throughout the body, with the highest concentrations accumulating in the kidneys.[2][5] Unlike elemental mercury, inorganic mercury salts are not highly lipid-soluble and therefore do not readily cross the blood-brain or blood-placenta barriers.[2] However, with chronic exposure, significant accumulation in the central nervous system can occur.[6]

Metabolism: Inorganic mercury is not extensively metabolized. Some evidence suggests that mercuric ions (Hg²⁺) can be reduced to elemental mercury (Hg⁰) in tissues.[3]

Excretion: The primary routes of excretion for inorganic mercury are through the urine and feces.[7] The elimination half-life is estimated to be between 30 and 70 days.[7]

Toxicodynamics and Mechanisms of Toxicity

The toxicity of inorganic mercury stems from its ability to interact with and disrupt a wide array of cellular components and processes.

Interaction with Proteins and Enzymes

A principal mechanism of inorganic mercury toxicity is its high affinity for sulfhydryl (-SH) groups present in amino acids like cysteine.[2][8] This binding can lead to conformational changes in proteins and enzymes, inhibiting their function.[9][10] This non-specific enzyme inhibition disrupts numerous critical cellular processes.[2]

Oxidative Stress

Inorganic mercury is a potent inducer of oxidative stress.[11] It can lead to the generation of reactive oxygen species (ROS) and the depletion of cellular antioxidants, most notably glutathione (B108866) (GSH).[12] This imbalance results in damage to lipids, proteins, and DNA.[11][13]

References

- 1. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Exposure and Health Effects of Inorganic and Elemental Mercury [jpmph.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Human Exposure and Health Effects of Inorganic and Elemental Mercury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gov.uk [gov.uk]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. litfl.com [litfl.com]

- 8. education.seattlepi.com [education.seattlepi.com]

- 9. Interaction of mercury species with proteins: towards possible mechanism of mercurial toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Genotoxicity of mercury compounds. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Long-Term Exposure to Inorganic Mercury Leads to Oxidative Stress in Peripheral Blood of Adult Rats: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

An In-depth Technical Guide on the Environmental Fate and Bioaccumulation of Mercuric Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercuric bromide (HgBr₂), a highly toxic inorganic mercury compound, presents significant environmental and health concerns due to its potential for persistence, mobility, and bioaccumulation. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and bioaccumulation of this compound. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require detailed information on this hazardous substance. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of the behavior and impact of this compound in the environment.

Environmental Fate of this compound

The environmental fate of this compound is governed by a complex interplay of physical, chemical, and biological processes that influence its persistence, degradation, and mobility across different environmental compartments, including soil, water, and air.

Persistence and Degradation

This compound, as an inorganic mercury compound, does not biodegrade in the traditional sense but undergoes transformations that alter its speciation and environmental mobility. The persistence of mercury in the environment is a significant concern.

Photodegradation: In certain environments, particularly in polar regions, photoreduction is a key degradation pathway for mercuric bromides. This process involves the conversion of divalent mercury (Hg(II)) to more volatile forms, such as monovalent mercury (Hg(I)) and elemental mercury (Hg(0)), which can then be re-emitted to the atmosphere.[1] Kinetic modeling suggests that 30% to 60% of mercury deposited in polar snowpacks can be re-emitted through this process.[1]

Abiotic and Biotic Transformations: In soil and sediment, this compound can be subject to various abiotic and biotic transformations. Microorganisms play a crucial role in the environmental cycling of mercury.[2][3] Certain bacteria can mediate the methylation of inorganic mercury to form highly bioaccumulative methylmercury (B97897), while others can be involved in the reduction of Hg(II) to elemental mercury.[4][5] The presence of organic matter and sulfide (B99878) can also influence the speciation and availability of mercury.

Quantitative Data on Degradation:

| Parameter | Value | Conditions | Reference |

| Photolysis Rate (HgBr₂ in aqueous quasi-liquid layer) | 3.8 x 10⁻⁶ s⁻¹ | Peak daytime, Svalbard, Arctic, springtime | [1] |

| Photolysis Rate (HgBr₃⁻ in aqueous quasi-liquid layer) | 3.5 x 10⁻⁴ s⁻¹ | Peak daytime, Svalbard, Arctic, springtime | [1] |

| Photolysis Rate (HgBr₄²⁻ in aqueous quasi-liquid layer) | 7.4 x 10⁻⁵ s⁻¹ | Peak daytime, Svalbard, Arctic, springtime | [1] |

Mobility

The mobility of this compound in the environment determines its potential to contaminate groundwater and spread to wider areas.

Soil: The movement of this compound in soil is primarily controlled by adsorption and desorption processes. The soil-water partition coefficient (Kd) is a key parameter used to quantify this, representing the ratio of the contaminant concentration in the soil to its concentration in the water at equilibrium.[6] The Kd for inorganic mercury (Hg-II) can vary significantly depending on soil properties such as organic matter content, clay content, and pH.[7][8]

Water: this compound is slightly soluble in water, which allows for its transport in aquatic systems.[9] In aquatic environments, inorganic mercury can be converted to methylmercury, a more toxic and bioaccumulative form.[10]

Quantitative Data on Mobility:

| Parameter | Value Range (L/kg) | Species | Environment | Reference |

| Soil-Water Partition Coefficient (Kd) | 3.3 x 10³ to 6.0 x 10⁴ | Inorganic Mercury (Hg-II) | Soil | |

| Benthic Sediment Partition Coefficient (Kd) | 5.7 x 10³ to 9.9 x 10⁵ | Inorganic Mercury (Hg-II) | Benthic Sediment |

Note: These values are for general inorganic mercury (Hg-II) and not specific to this compound. The actual Kd for this compound will depend on site-specific soil and water characteristics.

Bioaccumulation of this compound

Bioaccumulation is the process by which organisms accumulate a substance at a concentration higher than that in the surrounding environment. For mercury compounds, this is a major concern as it can lead to high concentrations in organisms at the top of the food chain, including humans.

Bioconcentration and Bioaccumulation Factors

The bioconcentration factor (BCF) is the ratio of a chemical's concentration in an organism to the concentration in the water, resulting from uptake from the water only. The bioaccumulation factor (BAF) includes uptake from all sources, including food. These factors are used to assess the potential for a substance to accumulate in living organisms.

Quantitative Data on Bioaccumulation:

| Organism | Parameter | Value | Conditions | Reference |

| Fish (general) | Bioconcentration Factor (BCF) for inorganic mercury | 5,000 L/kg | Recommended value | [11] |

| Fish (general) | Bioconcentration Factor (BCF) for inorganic mercury | 80 L/kg | Based on wet weight muscle tissue and total water concentration | [12] |

| Daphnia magna | Dissolved uptake rate constant (ku) for inorganic mercury (Hg(II)) | 0.35 L g⁻¹ h⁻¹ | Laboratory study | [13][14] |

| Daphnia magna | Efflux rate constant (ke) for inorganic mercury (Hg(II)) | 0.041 - 0.063 day⁻¹ | Laboratory study | [13][14] |

Note: The BCF for inorganic mercury can vary significantly between species and environmental conditions.

Trophic Transfer

Once in the food web, mercury can be transferred from lower to higher trophic levels, a process known as biomagnification. While inorganic mercury has a lower potential for biomagnification compared to methylmercury, its accumulation at the base of the food web is a critical first step.

Experimental Protocols

Accurate assessment of the environmental fate and bioaccumulation of this compound relies on robust and sensitive analytical methods. The following sections outline key experimental protocols.

Analysis of this compound in Environmental Samples

The analysis of this compound in environmental samples typically involves the determination of total mercury, as standard methods often convert all mercury species to elemental mercury for detection.

Water Samples (based on EPA Method 7470A):

-

Sample Preparation: Acidify the water sample with nitric acid to a pH < 2.

-

Digestion: Digest the sample with sulfuric acid, nitric acid, potassium permanganate, and potassium persulfate to oxidize all mercury compounds to mercuric ions (Hg²⁺).

-

Reduction of Excess Permanganate: After cooling, add sodium chloride-hydroxylamine sulfate (B86663) to reduce the excess permanganate.

-

Reduction to Elemental Mercury: Add stannous sulfate to reduce Hg²⁺ to elemental mercury (Hg⁰).

-

Detection: Immediately measure the elemental mercury using a cold-vapor atomic absorption (CVAA) spectrophotometer.[15][16][17][18]

Soil and Sediment Samples (based on EPA Method 7471B):

-

Sample Preparation: A representative sample is weighed.

-

Digestion: The sample is digested using a mixture of acids (e.g., aqua regia) in a closed vessel, often with microwave assistance, to bring the mercury into solution.

-

Analysis: The digestate is then analyzed for total mercury using CVAA or other sensitive techniques like inductively coupled plasma-mass spectrometry (ICP-MS).

Biological Tissues (Fish):

-

Sample Preparation: Homogenize the tissue sample.

-

Digestion: Digest the homogenized tissue with a suitable acid mixture (e.g., nitric acid) under heat and pressure (e.g., in a microwave digestion system) to release the mercury from the organic matrix.[10][19][20] Some methods use a mixture of potassium bromide and potassium bromate (B103136) to decompose organomercury compounds.[1]

-

Analysis: The resulting solution is analyzed for total mercury content using methods such as CVAA or ICP-MS.[21]

Bioaccumulation Studies (based on OECD Guideline 305)

The OECD Guideline 305 provides a framework for assessing the bioaccumulation of chemicals in fish.[22][23][24][25][26]

Experimental Workflow for OECD 305:

Caption: Workflow for a fish bioaccumulation study according to OECD Guideline 305.

Signaling Pathways and Mechanisms of Toxicity

This compound, like other inorganic mercury compounds, exerts its toxicity through interactions with cellular components, leading to the disruption of key signaling pathways.

Oxidative Stress

A primary mechanism of mercury toxicity is the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

Caption: this compound-induced oxidative stress pathway leading to cellular damage.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Mercury compounds have been shown to affect the MAPK signaling pathway, which is crucial for regulating cell proliferation, differentiation, and apoptosis. The ERK1/2 pathway is a key component of the MAPK cascade.

Caption: Simplified schematic of the MAPK/ERK signaling pathway affected by this compound.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical cellular defense mechanism against oxidative stress. Electrophiles, including mercury compounds, can activate this pathway.[27]

Caption: Activation of the Nrf2 antioxidant response pathway by this compound.

Conclusion

This technical guide has synthesized available data on the environmental fate and bioaccumulation of this compound. While specific quantitative data for this compound are limited, information on inorganic mercury provides a valuable proxy for understanding its environmental behavior. The provided experimental protocols offer a starting point for the analysis and assessment of this compound in various environmental matrices. The visualization of key signaling pathways highlights the molecular mechanisms underlying its toxicity. Further research is needed to generate more specific data on the degradation rates, mobility, and bioaccumulation of this compound to enable more precise risk assessments.

References

- 1. agilent.com [agilent.com]

- 2. Mercury-Resistant Bacteria and Petroleum Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evidence of Mercury Methylation and Demethylation by the Estuarine Microbial Communities Obtained in Stable Hg Isotope Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. epa.gov [epa.gov]

- 8. skb.com [skb.com]

- 9. Mercury(II) bromide - Wikipedia [en.wikipedia.org]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. oehha.ca.gov [oehha.ca.gov]

- 12. oehha.ca.gov [oehha.ca.gov]

- 13. Uptake and elimination routes of inorganic mercury and methylmercury in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. NEMI Method Summary - 7470A [nemi.gov]

- 16. Analytical Method [keikaventures.com]

- 17. epa.gov [epa.gov]

- 18. epa.gov [epa.gov]

- 19. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 20. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 21. milestonesci.com [milestonesci.com]

- 22. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 23. catalog.labcorp.com [catalog.labcorp.com]

- 24. oecd.org [oecd.org]

- 25. oecd.org [oecd.org]

- 26. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 27. researchgate.net [researchgate.net]

Distinguishing Mercuric and Mercurous Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical and physical distinctions between mercuric bromide (HgBr₂) and mercurous bromide (Hg₂Br₂). It outlines detailed experimental protocols for their differentiation and presents this data in a structured format for ease of comparison. This document is intended to serve as a valuable resource for professionals in research, scientific analysis, and drug development who handle these highly toxic mercury compounds.

Core Chemical and Physical Properties

The fundamental difference between mercuric and mercurous bromide lies in the oxidation state of the mercury atom. This compound contains mercury in the +2 oxidation state (Hg²⁺), while mercurous bromide contains mercury in the +1 oxidation state, existing as a dimeric cation ([Hg₂]²⁺) with a covalent bond between the two mercury atoms.[1][2] This structural difference gives rise to distinct physical and chemical properties.

Data Presentation: Physical and Chemical Properties

| Property | This compound (HgBr₂) | Mercurous Bromide (Hg₂Br₂) |

| Chemical Formula | HgBr₂[3] | Hg₂Br₂[4] |

| Molar Mass | 360.41 g/mol [3] | 560.99 g/mol [4] |

| Appearance | White solid, rhombic crystals[3][5] | White to yellow tetragonal crystals or powder[4][6] |

| Density | 6.03 g/cm³[3] | 7.307 g/cm³[4] |

| Melting Point | 237 °C (459 °F; 510 K)[3] | 405 °C (761 °F; 678 K)[4] |

| Boiling Point | 322 °C (612 °F; 595 K)[3] | Sublimes at ~390 °C (734 °F; 663 K)[4] |

| Solubility in Water | 0.6 g/100 mL (at 25 °C)[3] | 3.9 x 10⁻⁵ g/100 mL (practically insoluble)[4] |

| Light Sensitivity | Sensitive to light[5] | Darkens on exposure to light[6][7] |

| Crystal Structure | Rhombic[3] | Tetragonal[6] |

| Key Structural Feature | Monomeric HgBr₂ units | Dimeric [Hg₂]²⁺ units with a Hg-Hg bond[1][4] |

Experimental Protocols for Differentiation

Several experimental methods can be employed to reliably distinguish between mercuric and mercurous bromide. These range from simple qualitative tests based on solubility and chemical reactivity to more sophisticated spectroscopic techniques.

Solubility Test

This is one of the simplest and most effective methods for distinguishing between the two compounds.

Objective: To differentiate based on the significant difference in water solubility.

Materials:

-

Test tubes

-

Distilled water

-

Samples of this compound and mercurous bromide

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Label two separate test tubes, one for each compound.

-

Add approximately 0.1 g of each bromide salt to its respective test tube.

-

Add 5 mL of distilled water to each test tube.

-

Agitate the test tubes vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.

-

Allow the contents to settle and observe the results.

Expected Results:

-

This compound (HgBr₂): The solid will dissolve to a noticeable extent, forming a clear, colorless solution, although it is only slightly soluble.[3][8]

-

Mercurous Bromide (Hg₂Br₂): The solid will remain largely undissolved, forming a white or yellowish-white precipitate at the bottom of the test tube, as it is practically insoluble in water.[4][8]

Caption: Workflow for the solubility test to distinguish mercuric and mercurous bromide.

Reaction with Ammonia (B1221849)

The reaction with aqueous ammonia provides a clear visual distinction.

Objective: To differentiate based on the formation of distinct precipitates upon addition of ammonia.

Materials:

-

Test tubes

-

Aqueous ammonia solution (e.g., 2 M NH₃(aq))

-

Samples of this compound and mercurous bromide

-

Dropper

Procedure:

-

Prepare aqueous suspensions of both bromide salts in separate test tubes by adding a small amount of each solid to distilled water.

-

Add a few drops of aqueous ammonia solution to each test tube.

-

Observe any color change or precipitate formation.

Expected Results:

-

This compound (HgBr₂): Forms a white precipitate of mercuric amino-bromide (Hg(NH₂)Br) and mercuric oxide.

-

Mercurous Bromide (Hg₂Br₂): Undergoes disproportionation to form a black or dark grey precipitate, which is a mixture of finely divided elemental mercury and mercuric amino-bromide.[9]

Caption: Expected outcomes of the reaction of mercuric and mercurous bromide with ammonia.

Spectroscopic Analysis: Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that can definitively identify the two compounds based on their unique vibrational modes.

Objective: To distinguish between the two bromides by identifying the characteristic Hg-Hg bond vibration in mercurous bromide.

Materials:

-

Raman spectrometer

-

Microscope slide or appropriate sample holder

-

Samples of this compound and mercurous bromide

Procedure:

-

Place a small amount of the sample onto a microscope slide.

-

Focus the laser of the Raman spectrometer on the sample.

-

Acquire the Raman spectrum over a suitable spectral range (e.g., 50-500 cm⁻¹).

-

Analyze the resulting spectra for characteristic peaks.

Expected Results:

-

This compound (HgBr₂): The spectrum will show vibrational modes corresponding to the Hg-Br bonds.

-

Mercurous Bromide (Hg₂Br₂): The spectrum will exhibit the vibrational modes for the Hg-Br bonds, and critically, a strong, low-frequency peak corresponding to the Hg-Hg stretching vibration.[10][11] This peak is a definitive marker for the mercurous ion.

Safety Precautions

Both mercuric and mercurous bromide are highly toxic.[3][4] Acute or chronic exposure can lead to severe health issues. All handling of these compounds must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times. Consult the Safety Data Sheet (SDS) for each compound before use.

Conclusion

The differentiation between mercuric and mercurous bromide can be reliably achieved through a combination of simple chemical tests and advanced spectroscopic methods. The significant disparity in their solubility in water and their distinct reactions with ammonia provide straightforward qualitative indicators. For unambiguous identification, particularly in a research or quality control setting, instrumental techniques such as Raman spectroscopy are recommended, as they provide definitive structural information based on the presence or absence of the characteristic mercury-mercury bond.

References

- 1. Buy mercurous bromide | 10031-18-2 [smolecule.com]

- 2. differencebetween.com [differencebetween.com]

- 3. Mercury(II) bromide - Wikipedia [en.wikipedia.org]

- 4. Mercury(I) bromide - Wikipedia [en.wikipedia.org]

- 5. Mercury dibromide | HgBr2 | CID 24612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. MERCUROUS BROMIDE | 15385-58-7 [chemicalbook.com]

- 7. Mercurous bromide | Br2Hg2 | CID 24829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. MERCURY BROMIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Qualitative inorganic analysis - Wikipedia [en.wikipedia.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. In-depth Investigation of Hg2Br2 Crystal Growth and Evolution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Light Sensitivity and Storage of Mercuric Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the light sensitivity and optimal storage conditions for mercuric bromide (HgBr₂). The information herein is intended to ensure the integrity of the compound in research and development settings by outlining its stability profile, recommended handling procedures, and methodologies for its photostability assessment.

Light Sensitivity of this compound

This compound is a light-sensitive compound.[1] Exposure to light, particularly in the ultraviolet spectrum, can induce photodegradation, compromising the purity and integrity of the material. While this compound is stable under normal storage conditions, direct sunlight should be avoided.[2] The solid, which typically appears as white rhombic crystals, may darken upon exposure to light, indicating decomposition.[3][4]

Photodecomposition Mechanism

Recent computational studies have elucidated a likely pathway for the photodegradation of this compound. The primary mechanism is believed to be a photoreduction process initiated by the absorption of photons.[5] This process involves the reduction of the divalent mercury (Hg(II)) to monovalent mercury (Hg(I)), which can then be further reduced to elemental mercury (Hg(0)).[5]

The proposed steps are as follows:

-

Photoexcitation: this compound (HgBr₂) absorbs light energy, leading to an excited state.

-

Homolytic Cleavage: In the excited state, a mercury-bromine bond breaks, generating a monovalent mercury radical (•HgBr) and a bromine radical (•Br).

-

Further Reduction/Disproportionation: The Hg(I) species can then undergo further photoreduction or disproportionation to form elemental mercury (Hg(0)) and regenerate Hg(II).[5]

This process is significant as the formation of elemental mercury can lead to further chemical reactions and contamination of experimental systems. The decomposition may also produce toxic fumes of mercury and bromine when heated.[6]

References

- 1. Mercury dibromide | HgBr2 | CID 24612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lobachemie.com [lobachemie.com]

- 3. Mercury(II) bromide - Wikipedia [en.wikipedia.org]

- 4. Mercury (II) bromide or this compound Manufacturers, with SDS [mubychem.com]

- 5. Photoreduction of mercuric bromides in polar ice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. technopharmchem.com [technopharmchem.com]

A Comprehensive Guide to the Synthesis of Mercuric Bromide from Elemental Precursors

DISCLAIMER: The following guide is intended for qualified researchers and professionals in controlled laboratory settings. Mercury, bromine, and mercuric bromide are all extremely toxic and hazardous materials. Appropriate personal protective equipment (PPE), including but not limited to a certified fume hood, chemical-resistant gloves, and respiratory protection, must be used at all times. All procedures involving these substances should be conducted with extreme caution and adherence to institutional and governmental safety regulations.

Introduction

This compound (HgBr₂), also known as mercury(II) bromide, is an inorganic compound that serves as a valuable laboratory reagent.[1] It is utilized in specific chemical reactions, such as the Koenigs-Knorr reaction for forming glycosidic bonds in carbohydrate chemistry.[1] This white solid can be synthesized through the direct combination of its constituent elements: liquid metallic mercury and liquid bromine.[1][2][3] This document provides a detailed overview of this synthesis, including the experimental protocol, physical and chemical properties of the product, and a visual representation of the workflow.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. These properties are crucial for handling, storage, and application of the compound.

| Property | Value | Reference(s) |

| Chemical Formula | HgBr₂ | [1][4] |

| Molar Mass | 360.41 g/mol | [1][4] |

| Appearance | White solid | [1] |

| Density | 6.03 g/cm³ | [1] |

| Melting Point | 237 °C (459 °F; 510 K) | [1] |

| Boiling Point | 322 °C (612 °F; 595 K) | [1] |

| Solubility in Water | 0.6 g/100 mL (at 25 °C) | [1] |

| Solubility in Ethanol | 30 g/100 mL (at 25 °C) | [1] |

| CAS Number | 7789-47-1 | [1][4] |

Experimental Protocol: Direct Synthesis

The synthesis of this compound from its elements is a direct combination reaction.[3][5] The stoichiometry of the reaction is one mole of mercury reacting with one mole of diatomic bromine to produce one mole of this compound.[6]

Reaction: Hg + Br₂ → HgBr₂

To ensure the primary product is this compound (HgBr₂) and not mercurous bromide (Hg₂Br₂), a slight excess of bromine is typically used.[7]

Materials and Equipment:

-

Elemental mercury (Hg), high purity

-

Elemental bromine (Br₂), high purity

-

Round-bottom flask or reaction ampule

-

Dropping funnel or glass pipette

-

Heating mantle and temperature controller

-

Condenser

-

Fume hood

-

Appropriate PPE (gas mask with filter for mercury and bromine, nitrile gloves, etc.)[7]

Methodology:

-

Preparation: All glassware must be scrupulously dried to prevent side reactions. The entire procedure must be conducted within a certified and functioning fume hood.

-

Reaction Setup: A pre-weighed quantity of elemental mercury is placed into the reaction vessel (e.g., a round-bottom flask).[7]

-

Addition of Bromine: A stoichiometric equivalent or a slight excess of bromine is carefully added to the mercury.[7] This can be done dropwise using a pipette or dropping funnel. The reaction is exothermic and may become vigorous, causing the bromine to boil (boiling point: 58.8 °C).[7][8] The addition should be controlled to manage the reaction rate.

-

Reaction Completion: The mixture is allowed to react, which may take from 20 minutes to several hours.[7] Gentle heating can be applied to drive the reaction to completion, ensuring all the mercury has reacted. A white solid, this compound, will form.[8]

-

Removal of Excess Reactant: After the reaction is complete, any unreacted bromine must be removed. This is typically achieved by gently heating the reaction vessel to boil off the excess bromine.[7] The bromine vapor should be appropriately scrubbed and not released into the atmosphere.

-

Product Isolation: Once all the excess bromine has been evaporated, the remaining white, crystalline solid is pure this compound.[7] The product can then be collected and stored in a tightly sealed, appropriately labeled container.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of this compound from elemental mercury and bromine.

References

Methodological & Application

Application Notes and Protocols: Use of Mercuric Bromide in the Koenigs-Knorr Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of mercuric bromide as a promoter in the Koenigs-Knorr reaction for the synthesis of glycosides, a critical process in drug development and carbohydrate chemistry. Detailed protocols, quantitative data, and safety precautions are outlined to ensure effective and safe implementation in a laboratory setting.

Application Notes

The Koenigs-Knorr reaction, first reported in 1901, is a cornerstone of synthetic carbohydrate chemistry, facilitating the formation of a glycosidic bond between a glycosyl halide and an alcohol.[1] The reaction is typically promoted by heavy metal salts, with mercuric salts being a common choice in what is often referred to as the Helferich method.[1][2]

Role of this compound

This compound (HgBr₂) acts as a halophilic promoter, assisting in the removal of the halide (typically bromide) from the anomeric carbon of the glycosyl donor. This facilitates the formation of a key intermediate, the oxocarbenium ion, which is then attacked by the hydroxyl group of the glycosyl acceptor to form the glycosidic linkage.[3] The use of mercuric salts can influence the stereochemical outcome of the reaction.

Advantages of Using this compound

-

Efficacy: this compound, often used in conjunction with mercuric oxide or mercuric cyanide, has proven to be an effective promoter for the synthesis of both simple alkyl glycosides and more complex disaccharides.[4]

-

Versatility: It can be employed with a range of glycosyl donors and acceptors.

Limitations and Alternatives

-

Toxicity: this compound is highly toxic if swallowed, in contact with skin, or if inhaled, and can cause damage to organs through prolonged or repeated exposure.[2][5] Its use necessitates strict safety protocols and presents significant waste disposal challenges.

-

Stereocontrol: While effective, the stereochemical outcome is highly dependent on the reaction conditions and the nature of the protecting groups on the glycosyl donor. The presence of a participating group (e.g., an acetyl group) at the C-2 position of the glycosyl donor generally leads to the formation of a 1,2-trans glycosidic bond due to anchimeric assistance.[1] In the absence of such a group, mixtures of anomers may be obtained.[1]

-

Modern Alternatives: Due to the toxicity of mercury compounds, a variety of less hazardous promoters have been developed, including salts of silver, cadmium, tin, zinc, and indium, as well as non-metallic activators.[6][7]

Safety and Handling

Extreme caution must be exercised when handling this compound.

-